molecular formula C4H7BrO2 B2936877 bromomethyl propanoate CAS No. 77442-80-9

bromomethyl propanoate

Cat. No.: B2936877
CAS No.: 77442-80-9
M. Wt: 167.002
InChI Key: YXASHNSJWVCWQQ-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid that is used in various chemical synthesis processes . The compound is characterized by the presence of two bromine atoms attached to a propanoate ester, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyl propanoate can be synthesized through the bromination of methyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the methyl propanoate molecule .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine to methyl propanoate under specific temperature and pressure conditions to achieve high yields and purity .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bromomethyl propanoate involves its ability to act as an electrophile due to the presence of bromine atoms. The compound can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .

Molecular Targets and Pathways: In biological systems, this compound can modify nucleophilic sites on proteins and nucleic acids, affecting their function. This property is utilized in biochemical research to study enzyme mechanisms and protein-DNA interactions .

Comparison with Similar Compounds

Bromomethyl propanoate can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with two bromine atoms, provides it with distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo both substitution and elimination reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

bromomethyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-4(6)7-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASHNSJWVCWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77442-80-9
Record name bromomethyl propanoate
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